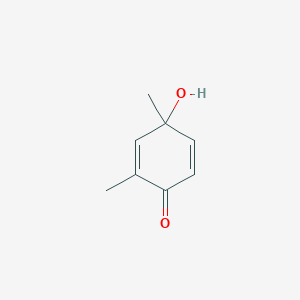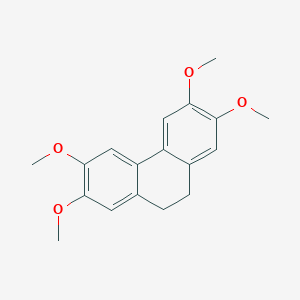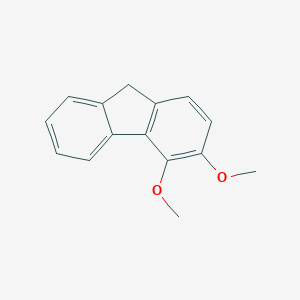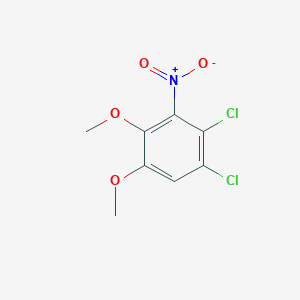![molecular formula C46H51N3O3 B296034 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide, also known as BMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. BMB is a benzamide derivative that has been shown to possess significant biological activity, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide also possesses significant biological activity, making it a promising candidate for the development of new drugs and therapies. However, 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has not yet been extensively studied for its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. One area of research is the development of new drugs and therapies based on 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has shown significant potential for the treatment of various diseases, including cancer and viral infections. Another area of research is the elucidation of the mechanism of action of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. Understanding the molecular mechanisms underlying the biological activity of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide could lead to the development of more effective drugs and therapies. Finally, research on the potential side effects and toxicity of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide is needed to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide involves the reaction between 2-(2-aminoethyl)phenol and 2-bromo-N,N-diisopropyl-4-methylbenzamide. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified through column chromatography to obtain pure 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide. This synthesis method has been optimized to produce high yields of 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide with high purity.
Applications De Recherche Scientifique
2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been extensively studied for its potential applications in medical research. It has been shown to possess significant biological activity, including anti-inflammatory, anti-cancer, and anti-viral properties. 2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation.
Propriétés
Formule moléculaire |
C46H51N3O3 |
|---|---|
Poids moléculaire |
693.9 g/mol |
Nom IUPAC |
6-[(2S)-2-[benzoyl(methyl)amino]-2-phenylethyl]-2-[(2R)-2-[benzoyl(methyl)amino]-2-phenylethyl]-4-methyl-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C46H51N3O3/c1-32(2)49(33(3)4)46(52)43-39(30-41(35-20-12-8-13-21-35)47(6)44(50)37-24-16-10-17-25-37)28-34(5)29-40(43)31-42(36-22-14-9-15-23-36)48(7)45(51)38-26-18-11-19-27-38/h8-29,32-33,41-42H,30-31H2,1-7H3/t41-,42+ |
Clé InChI |
DXDVQJYTERMIOC-ZRKBJOGQSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C[C@H](C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)C[C@@H](C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC(=C(C(=C1)CC(C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3)C(=O)N(C(C)C)C(C)C)CC(C4=CC=CC=C4)N(C)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)

![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)






![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)